2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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Overview
Description
The compound “2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including an ethoxy group, a benzamide group, and a triazolo-pyridazine group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the retrieved papers, it’s likely that its synthesis involves the reaction of appropriate precursors containing the ethoxy, benzamide, and triazolo-pyridazine groups . The synthesis of similar compounds often involves multiple steps and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of nitrogen-containing heterocycle . This ring is attached to a fluorophenyl group, an ethoxy group, and a benzamide group . The presence of these groups likely influences the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 273.27 . Other properties such as melting point, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Antiproliferative Activity
Research has explored the synthesis of triazolopyridazine derivatives, including compounds structurally related to 2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, for their potential antiproliferative properties. A study by Ilić et al. (2011) synthesized a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and investigated their effects on the proliferation of endothelial and tumor cells, demonstrating the potential for cancer treatment applications (Ilić et al., 2011).
Antimicrobial Activities
The antimicrobial potential of new 1,2,4-triazole derivatives, related to the core structure of this compound, has been explored in various studies. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, providing insights into their potential use in combating infectious diseases (Bektaş et al., 2007).
Antiviral Activities
Research into benzamide-based aminopyrazoles and their fused heterocycles, which share a similar heterocyclic core with this compound, has shown remarkable antiavian influenza virus activity. A study by Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and tested their anti-influenza A virus (H5N1) activity, highlighting their potential as antiviral agents (Hebishy et al., 2020).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its potential biological activities . Additionally, studies could be conducted to determine its physical and chemical properties, and to assess its safety and potential hazards .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets for cancer therapy .
Mode of Action
Based on its structural similarity to [1,2,4]triazolo[4,3-a]pyrazine derivatives, it may interact with its targets (such as c-met/vegfr-2 kinases) and inhibit their activities . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby exerting an anti-cancer effect .
Biochemical Pathways
Inhibition of c-met/vegfr-2 kinases can affect multiple signaling pathways involved in cell growth, survival, and angiogenesis . The downstream effects of these changes could include reduced cell proliferation and angiogenesis, leading to potential anti-cancer effects .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, metabolism, and excretion, which are crucial for understanding its pharmacokinetic profile.
Result of Action
Based on its potential inhibition of c-met/vegfr-2 kinases, it could lead to reduced cell proliferation and angiogenesis . This could potentially result in anti-cancer effects .
Properties
IUPAC Name |
2-ethoxy-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-2-30-18-6-4-3-5-17(18)22(29)24-13-14-31-20-12-11-19-25-26-21(28(19)27-20)15-7-9-16(23)10-8-15/h3-12H,2,13-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSSBMRPHIFWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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